An In-depth Technical Guide to Ethyl 7-bromo-3-hydroxy-2-naphthoate
An In-depth Technical Guide to Ethyl 7-bromo-3-hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-bromo-3-hydroxy-2-naphthoate is a substituted naphthoic acid ester with the Chemical Abstracts Service (CAS) number 127338-44-7 .[1] This compound belongs to the family of naphthalenes, which are bicyclic aromatic hydrocarbons. The presence of the bromine atom, a hydroxyl group, and an ethyl ester functional group on the naphthalene core makes it a valuable and versatile intermediate in organic synthesis. Particularly in the realm of medicinal chemistry, the naphthalene scaffold is a privileged structure, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties.[2][3][4] This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 7-bromo-3-hydroxy-2-naphthoate, a detailed synthesis protocol, and an exploration of its potential applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of Ethyl 7-bromo-3-hydroxy-2-naphthoate and its precursor, 7-bromo-3-hydroxy-2-naphthoic acid.
| Property | Value | Source |
| Chemical Name | Ethyl 7-bromo-3-hydroxy-2-naphthoate | N/A |
| CAS Number | 127338-44-7 | [1] |
| Molecular Formula | C₁₃H₁₁BrO₃ | [5] |
| Molecular Weight | 295.14 g/mol | [5] |
| Appearance | White to yellow powder/crystal (for the parent acid) | [6] |
| Melting Point | Not available | [7] |
| Boiling Point | Not available | [7] |
| Solubility | Soluble in common organic solvents like ethyl acetate and DMF. | N/A |
Parent Compound: 7-bromo-3-hydroxy-2-naphthoic acid
| Property | Value | Source |
| CAS Number | 1779-11-9 | [6][8] |
| Molecular Formula | C₁₁H₇BrO₃ | [6][8] |
| Molecular Weight | 267.08 g/mol | [6] |
Synthesis of Ethyl 7-bromo-3-hydroxy-2-naphthoate
The synthesis of Ethyl 7-bromo-3-hydroxy-2-naphthoate is typically achieved through the esterification of its corresponding carboxylic acid, 7-bromo-3-hydroxy-2-naphthoic acid. This reaction is a standard procedure in organic chemistry, often carried out under acidic conditions with an excess of the alcohol.
Reaction Scheme
Caption: Fischer esterification of 7-bromo-3-hydroxy-2-naphthoic acid.
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of the corresponding methyl ester.
Materials:
-
7-bromo-3-hydroxy-2-naphthoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-bromo-3-hydroxy-2-naphthoic acid in a sufficient amount of anhydrous ethanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by flash chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Ethyl 7-bromo-3-hydroxy-2-naphthoate.
Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the hydroxyl proton, and a quartet and a triplet for the ethyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the bromo and hydroxyl substituents.[9][10]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the naphthalene ring, and the two carbons of the ethyl group.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the hydroxyl (-OH) group, a strong absorption for the carbonyl (C=O) group of the ester, and characteristic peaks for the C-Br bond and the aromatic C-H and C=C bonds.[11][12]
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak is expected.[13][14]
Applications in Drug Development
The naphthalene core is a key structural motif in many biologically active compounds. The functional groups present in Ethyl 7-bromo-3-hydroxy-2-naphthoate provide multiple points for further chemical modification, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.
Derivatives of naphthoic acid have been investigated for a variety of pharmacological activities, including:
-
Anticancer Agents: Naphthoquinone derivatives, which can be synthesized from naphthoic acids, are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[3][4][15]
-
Antimicrobial and Antiviral Agents: The naphthalene scaffold has been incorporated into molecules with demonstrated activity against bacteria, fungi, and viruses.[2]
-
Enzyme Inhibitors: Substituted naphthoic acids have been explored as inhibitors of various enzymes, which is a common strategy in drug design.[2]
-
Fluorescent Probes: Naphthoic acid derivatives have been developed as fluorescent probes for screening and studying biological processes, such as the breaking of advanced glycation end-products (AGEs).[5]
The 7-bromo and 3-hydroxy substitutions on the naphthalene ring of the title compound offer specific sites for derivatization. The bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki or Heck reactions) to introduce new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group can be alkylated, acylated, or used as a directing group in further electrophilic aromatic substitution reactions. These potential modifications allow for the creation of a library of novel compounds for biological screening.
Safety and Handling
Ethyl 7-bromo-3-hydroxy-2-naphthoate is classified as an irritant.[5] Its precursor, 7-bromo-3-hydroxy-2-naphthoic acid, is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Ethyl 7-bromo-3-hydroxy-2-naphthoate is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and multiple functional groups provide a versatile platform for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.
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